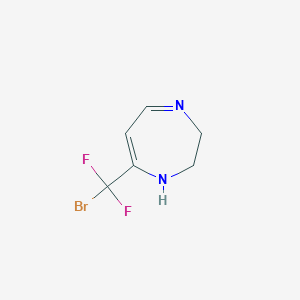
5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound of significant interest in the field of organic chemistry. This compound features a bromodifluoromethyl group attached to a diazepine ring, which imparts unique chemical properties and reactivity. The presence of both bromine and fluorine atoms in the molecule makes it a valuable intermediate in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the introduction of the bromodifluoromethyl group onto a pre-formed diazepine ring. One common method involves the reaction of a diazepine precursor with bromodifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Coupling Reactions: It can participate in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted diazepines, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
科学研究应用
5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with molecular targets, such as enzymes or receptors. The bromodifluoromethyl group can form covalent bonds with nucleophilic groups in proteins, leading to structural and functional modifications. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane: Used in similar synthetic applications but with different reactivity due to the presence of chlorine instead of bromine.
(Trifluoromethyl)trimethylsilane: Another fluorinated compound with distinct properties and applications.
5-Bromo-1,2,4-oxadiazole: A structurally related compound with different chemical and biological properties.
Uniqueness
5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability
属性
分子式 |
C6H7BrF2N2 |
|---|---|
分子量 |
225.03 g/mol |
IUPAC 名称 |
7-[bromo(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine |
InChI |
InChI=1S/C6H7BrF2N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2 |
InChI 键 |
CNXGFOWAVDWQOG-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC=C(N1)C(F)(F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)
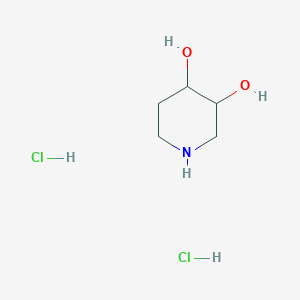
![tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15054240.png)
![N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)
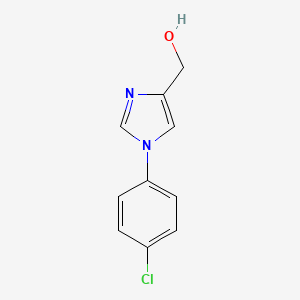
![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
![N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B15054265.png)

![(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
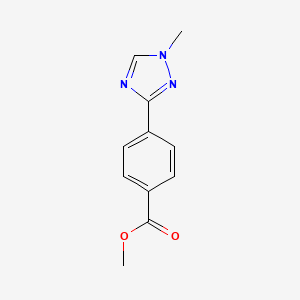
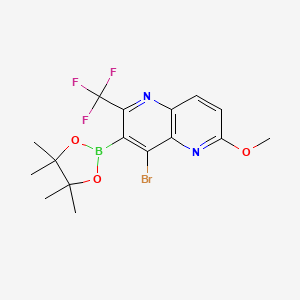
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)
